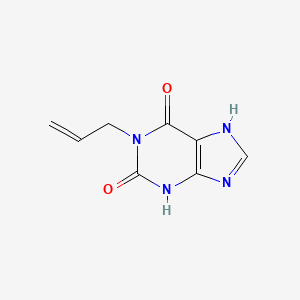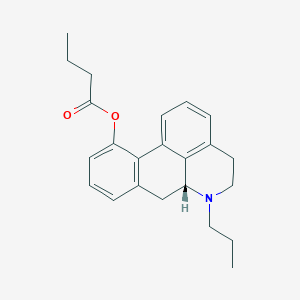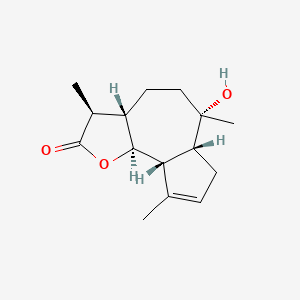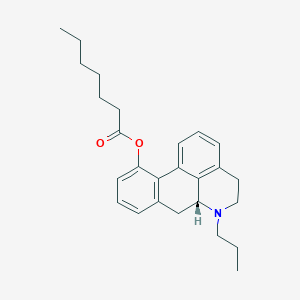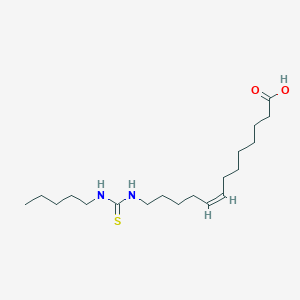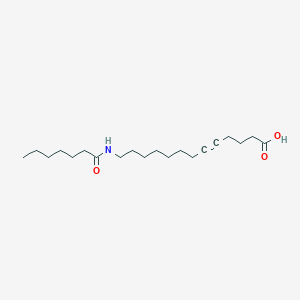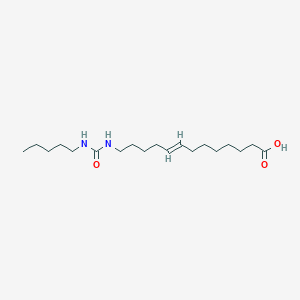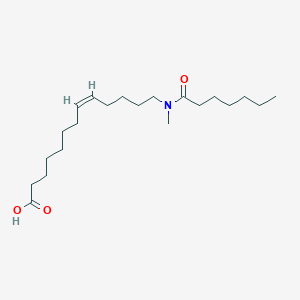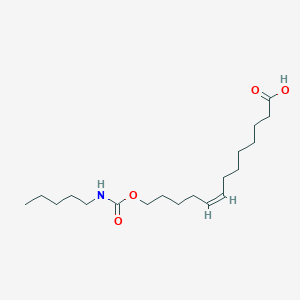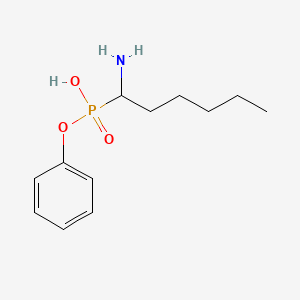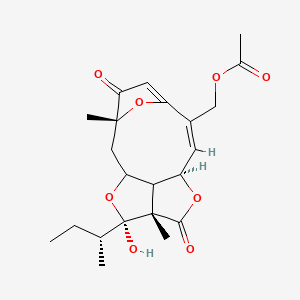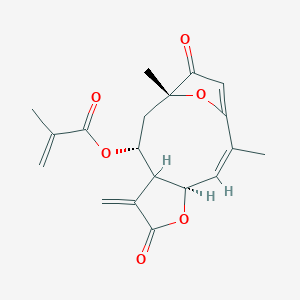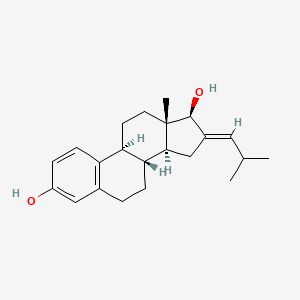![molecular formula C17H13N2O2+ B10840042 5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-infractopicrin is a naturally occurring alkaloid isolated from the fruiting bodies of the mushroom Cortinarius infractus . This compound has garnered significant interest due to its potent acetylcholinesterase (AChE) inhibitory activity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 10-Hydroxy-infractopicrin involves extracting the fruiting bodies of Cortinarius infractus using solvents such as ethanol and ethyl acetate . The compound is then purified through chromatographic techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 10-Hydroxy-infractopicrin. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy-infractopicrin primarily undergoes reactions typical of alkaloids, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
10-Hydroxy-infractopicrin has a wide range of scientific research applications:
Mechanism of Action
10-Hydroxy-infractopicrin exerts its effects by selectively inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Infractopicrin: Another alkaloid isolated from Cortinarius infractus, which also exhibits AChE inhibitory activity.
Suillin: An alkaloid from Suillus luteus with similar AChE inhibitory properties.
Galanthamine: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness: 10-Hydroxy-infractopicrin stands out due to its higher selectivity and potency in inhibiting acetylcholinesterase compared to other similar compounds . This selectivity makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H13N2O2+ |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
5-hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one |
InChI |
InChI=1S/C17H12N2O2/c20-11-3-4-14-13(9-11)12-5-7-18-6-1-2-10-8-15(21)19(14)17(12)16(10)18/h3-5,7-9H,1-2,6H2/p+1 |
InChI Key |
TZDVCUDVOZPAPT-UHFFFAOYSA-O |
Canonical SMILES |
C1CC2=CC(=O)N3C4=C(C=C(C=C4)O)C5=C3C2=[N+](C1)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


